1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid
Description
1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid is a heterocyclic compound featuring an indole core substituted at the 1-position with a furan-2-carbonyl group and a carboxylic acid moiety at the 3-position.
Properties
Molecular Formula |
C14H9NO4 |
|---|---|
Molecular Weight |
255.22 g/mol |
IUPAC Name |
1-(furan-2-carbonyl)indole-3-carboxylic acid |
InChI |
InChI=1S/C14H9NO4/c16-13(12-6-3-7-19-12)15-8-10(14(17)18)9-4-1-2-5-11(9)15/h1-8H,(H,17,18) |
InChI Key |
CILDCIGZSMAFLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C(=O)C3=CC=CO3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the acylation of indole derivatives with furan-2-carbonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of renewable solvents and catalysts, are increasingly being adopted to minimize environmental impact.
Chemical Reactions Analysis
Key Chemical Reactions
Reaction Mechanisms
-
Decarboxylation :
-
Oxidative Decomposition :
Analytical Characterization
-
HPLC : Monitors reaction progress and isolates decomposition products (e.g., lactams, carboxylic acids) .
Research Challenges
Scientific Research Applications
1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects.
Pathways Involved: It can interfere with cellular processes such as DNA replication, protein synthesis, and cell signaling pathways, contributing to its biological activities.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Properties
Key Observations :
- Furan vs. Benzyl Groups : The furan-2-carbonyl group introduces a planar, electron-rich heterocycle, contrasting with the hydrophobic benzyl/fluorobenzyl substituents in other analogs. This may influence binding affinity in biological targets.
- Ester vs. Carboxylic Acid : PB-22 and related SCRAs are esterified derivatives, enhancing membrane permeability compared to free carboxylic acids .
Pharmacological and Functional Differences
Anti-Inflammatory and Analgesic Activities
Schiff base derivatives of 2-methyl-1H-indole-3-carboxylic acid exhibit significant anti-inflammatory and analgesic properties, attributed to hydroxyl and methoxy groups on the phenyl ring .
Biological Activity
1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid is a hybrid organic compound that combines a furan ring with an indole structure, featuring a carboxylic acid group. Its unique structure suggests potential biological activities, particularly in the field of medicinal chemistry. This article explores the compound's biological activities, focusing on its anticancer properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : Approximately 255.23 g/mol
The compound's structure consists of a furan moiety attached to the indole nitrogen, which may enhance its interaction with biological targets. The presence of the carboxylic acid group at the 3-position of the indole moiety is critical for its biological activity.
Biological Activities
Research indicates that this compound exhibits significant anticancer activity. Similar compounds have demonstrated inhibitory effects on epidermal growth factor receptors (EGFR), which play a crucial role in cancer progression. The following table summarizes the biological activities associated with this compound and its analogs:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Furan ring + Indole + Carboxylic acid | Potential anticancer activity |
| Indole-3-carboxylic acid | Indole + Carboxylic acid | Plant hormone role |
| N-(furan-2-ylmethyl)-1H-indole-3-carboxamide | Furan + Indole + Amide | Anticancer agent targeting EGFR |
Molecular docking studies have been employed to investigate how this compound interacts with target proteins. These studies reveal that the compound may bind effectively to EGFR, potentially inhibiting its activity and leading to reduced cancer cell proliferation.
Case Studies
- Antiproliferative Activity : In vitro studies have shown that derivatives of indole compounds exhibit varying degrees of antiproliferative activity against several cancer cell lines, including A549 (lung carcinoma) and HCT116 (colon cancer). For instance, a related compound demonstrated an IC value of 6.76 µg/mL against HCT116 cells, indicating potent anticancer properties compared to standard treatments like 5-fluorouracil (IC = 77.15 µg/mL) .
- Structure-Activity Relationship (SAR) : Studies on structural modifications of indole derivatives indicate that substituents can significantly affect biological activity. For example, the introduction of hydroxyl (-OH) groups has been shown to enhance antiproliferative effects in certain derivatives, leading to lower IC values in various cancer cell lines .
Comparative Analysis
To better understand the efficacy of this compound in comparison to other compounds, a summary of IC values from recent studies is presented below:
| Compound Name | Cell Line | IC Value (µg/mL) |
|---|---|---|
| This compound | HCT116 | 6.76 |
| Related Indole Derivative | A549 | 193.93 |
| Standard Drug (5-Fluorouracil) | HCT116 | 77.15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
